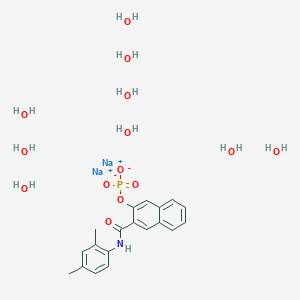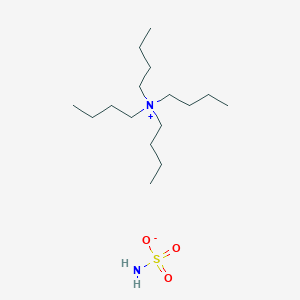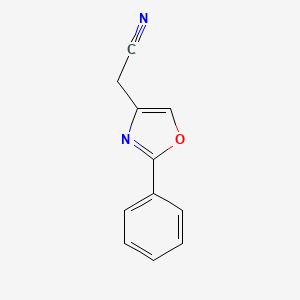
2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine
Übersicht
Beschreibung
The compound “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine” is not well-documented in the literature. However, it appears to be a complex organic molecule that could potentially have interesting chemical properties1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine”. However, similar compounds have been synthesized through various methods, including ketene-imine cycloadditions (Staudinger reaction)2.Molecular Structure Analysis
The molecular structure of “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine” is not explicitly mentioned in the literature. However, related compounds have been analyzed using single-crystal X-ray diffraction, Fourier transform infrared (FTIR) spectroscopy, and proton NMR spectral studies2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine”. However, related compounds have been studied for their reactions, including oxidative cleavage by ceric ammonium nitrate3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine” are not well-documented. However, related compounds have been analyzed for their optical, thermal, and mechanical properties2.Wissenschaftliche Forschungsanwendungen
Monoamine Oxidase Inactivators
4-(Aminomethyl)-1-aryl-2-pyrrolidinones, including compounds structurally related to "2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine," have been synthesized and identified as a new class of monoamine oxidase B inactivators. These compounds represent a novel approach to inactivating this enzyme, which is a target for the treatment of neurological conditions (C. Ding & R. Silverman, 1992).
Pyrrolidine Derivatives Synthesis
A new class of substituted γ-amino alcohols and downstream pyrrolidine derivatives has been synthesized from simple 1-phenyl-ethylamine, featuring highly diastereoselective [1,2]-Wittig rearrangement and intramolecular cyclization. This includes a representative all-substituted pyrrolidine derivative with multiple stereogenic centers, demonstrating perfect chirality transfer and good yields (Caixing Wang et al., 2015).
Antidepressant Activity
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have been examined for their potential antidepressant activity, showing significant inhibition of neurotransmitter uptake in the brain. This suggests their utility in exploring new therapeutic agents for depression (J. Yardley et al., 1990).
Microwave-mediated Synthesis
Innovative microwave-mediated, solvent-free synthesis techniques have been applied to produce novel pyrimido[1,2-a]pyrimidines. This method represents an efficient and environmentally friendly approach to synthesizing complex heterocyclic compounds (J. V. Eynde et al., 2001).
Antimicrobial Thiazoles
The synthesis of 2-ethoxy carbonyl methylene thiazol-4-one derivatives and their antimicrobial activities have been investigated, showing significant efficacy against various bacterial and fungal pathogens. This highlights the potential of such compounds in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Safety And Hazards
The safety and hazards associated with “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine” are not documented in the literature. However, safety data sheets for related compounds suggest potential hazards such as acute toxicity5.
Zukünftige Richtungen
The future directions for research on “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine” are not explicitly mentioned in the literature. However, related compounds have been highlighted for their potential therapeutic applications in neurological diseases4, suggesting a possible direction for future research.
Please note that the information provided is based on the closest available literature and may not fully represent the exact properties of “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine”. Further research and experimentation would be necessary to obtain a comprehensive understanding of this specific compound.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-17-13-7-5-12(6-8-13)14(11-15)16-9-3-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSRNHAQSLSZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CN)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586104 | |
| Record name | 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine | |
CAS RN |
31466-56-5 | |
| Record name | β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31466-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



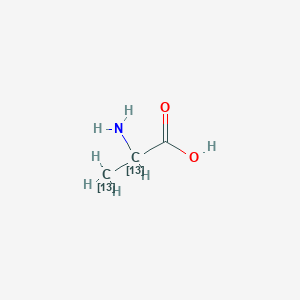



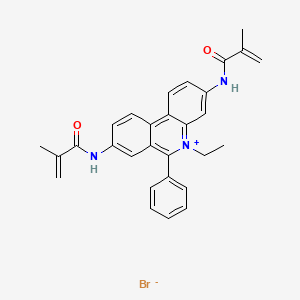


![2-Furyl{[2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)ethyl]amino}acetic acid](/img/structure/B1602439.png)
